molecular formula C9H11NO3 B11798892 Ethyl 4-hydroxy-6-methylnicotinate

Ethyl 4-hydroxy-6-methylnicotinate

Cat. No.: B11798892
M. Wt: 181.19 g/mol
InChI Key: DITACZWZKUMRFW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-methylnicotinate is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group at the 4-position, and a methyl group at the 6-position on the pyridine ring. This compound is a solid with a white to pale yellow appearance and is soluble in organic solvents such as ether and ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .

Biological Activity

Ethyl 4-hydroxy-6-methylnicotinate (EHMN) is a derivative of nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

EHMN is characterized by its hydroxyl and methyl groups, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can alter its biological activity.

Property Details
Molecular FormulaC₉H₁₁N₁O₃
Molecular Weight181.19 g/mol
StructureContains a pyridine ring with hydroxyl and ethyl groups

The biological activity of EHMN is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may exert anti-inflammatory and antioxidant effects by modulating enzyme activities and receptor interactions.

  • Enzyme Inhibition : EHMN may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, protecting cells from oxidative damage.

Pharmacological Effects

  • Anti-inflammatory Properties : EHMN has been studied for its potential to reduce inflammation in various models. For instance, in vitro studies demonstrated that EHMN significantly reduced the production of pro-inflammatory cytokines in human cell lines.
  • Antioxidant Activity : In several assays, EHMN showed a strong capacity to scavenge reactive oxygen species (ROS), indicating its potential role as an antioxidant agent.
  • Neuroprotective Effects : Some studies suggest that EHMN may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

  • Case Study 1 : A study investigated the effects of EHMN on human monocytic cells (THP-1). Results indicated that treatment with EHMN significantly reduced the secretion of TNF-alpha and IL-6, key inflammatory mediators .
  • Case Study 2 : In a rodent model of oxidative stress induced by ischemia-reperfusion injury, EHMN administration resulted in decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity, highlighting its protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

EHMN can be compared with other related compounds to elucidate its unique properties:

Compound Biological Activity Notes
Methyl NicotinateMild vasodilatorLacks hydroxyl group
4-Hydroxy-6-methylnicotinic acidAnti-inflammatorySimilar structure but different functional groups
Ethyl 2-cyclo-pentyl-oxy-5-ethyl-4-hydroxy-6-methylnicotinatePotent HIV-1 activityShows different antiviral properties

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-6(2)4-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITACZWZKUMRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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